

Introduction: The Imperative of Predictive Science in Modern Drug Discovery

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Compound of Interest

Compound Name: *4-Methoxy-3-methylbenzenesulfonamide*

Cat. No.: *B1347547*

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In the landscape of contemporary pharmaceutical research, the principle of "fail early, fail cheap" is not merely a guideline but a critical strategy for sustainable innovation. The journey of a drug candidate from initial concept to clinical approval is fraught with high attrition rates, with a significant number of failures attributed to poor pharmacokinetic profiles or unforeseen toxicity.[1] The integration of computational, or *in silico*, methods into the early stages of drug discovery has become an indispensable tool to mitigate these risks.[2][3] By computationally modeling a molecule's behavior before significant resources are committed to its synthesis and experimental testing, we can prioritize candidates with a higher probability of success.[4]

This technical guide provides a comprehensive, in-depth analysis of **4-Methoxy-3-methylbenzenesulfonamide**, a representative molecule from the sulfonamide class—a scaffold of immense biological and medicinal importance.[5][6] We will proceed through a structured, multi-faceted *in silico* evaluation, detailing not only the methodologies but also the scientific rationale behind each predictive step. As Senior Application Scientists, our goal is to demonstrate a self-validating workflow that combines predictive accuracy with practical, field-proven insights, enabling researchers to make more informed decisions in their drug development pipelines.

Part 1: Molecular Identification and Structural Preparation

Before any meaningful prediction can be made, the subject molecule must be unambiguously defined and its structure optimized for computational analysis. This foundational step ensures the reliability and reproducibility of all subsequent calculations.

1.1. Canonical Representation

4-Methoxy-3-methylbenzenesulfonamide is defined by the following identifiers, which serve as the input for most computational chemistry software.

Identifier	Value
IUPAC Name	4-methoxy-3-methylbenzene-1-sulfonamide
SMILES	<chem>COc1cc(S(=O)(=O)N)ccc1C</chem>
InChIKey	YFGICPCPHGFJSP-UHFFFAOYSA-N
Molecular Formula	C ₈ H ₁₁ NO ₃ S
Molecular Weight	201.24 g/mol

1.2. Protocol for 3D Structure Generation and Energy Minimization

The predictive accuracy of many in silico models, particularly those based on molecular shape and electrostatics, is highly dependent on a valid three-dimensional conformation. The following protocol outlines a standard procedure using freely available tools.

- Obtain 2D Structure: Using a molecule editor such as MarvinSketch or JChemPaint, draw the structure of **4-Methoxy-3-methylbenzenesulfonamide** or import it using its SMILES string.^{[7][8]}
- Convert to 3D: Utilize the "Clean in 3D" or equivalent function within the software to generate a plausible 3D conformation. This initial structure is typically generated using rule-based algorithms and standard bond lengths/angles.
- Energy Minimization (Rationale): The initial 3D structure is not necessarily at its lowest energy state. Energy minimization is a computational process that adjusts atomic coordinates to find a more stable conformation, which is more representative of the

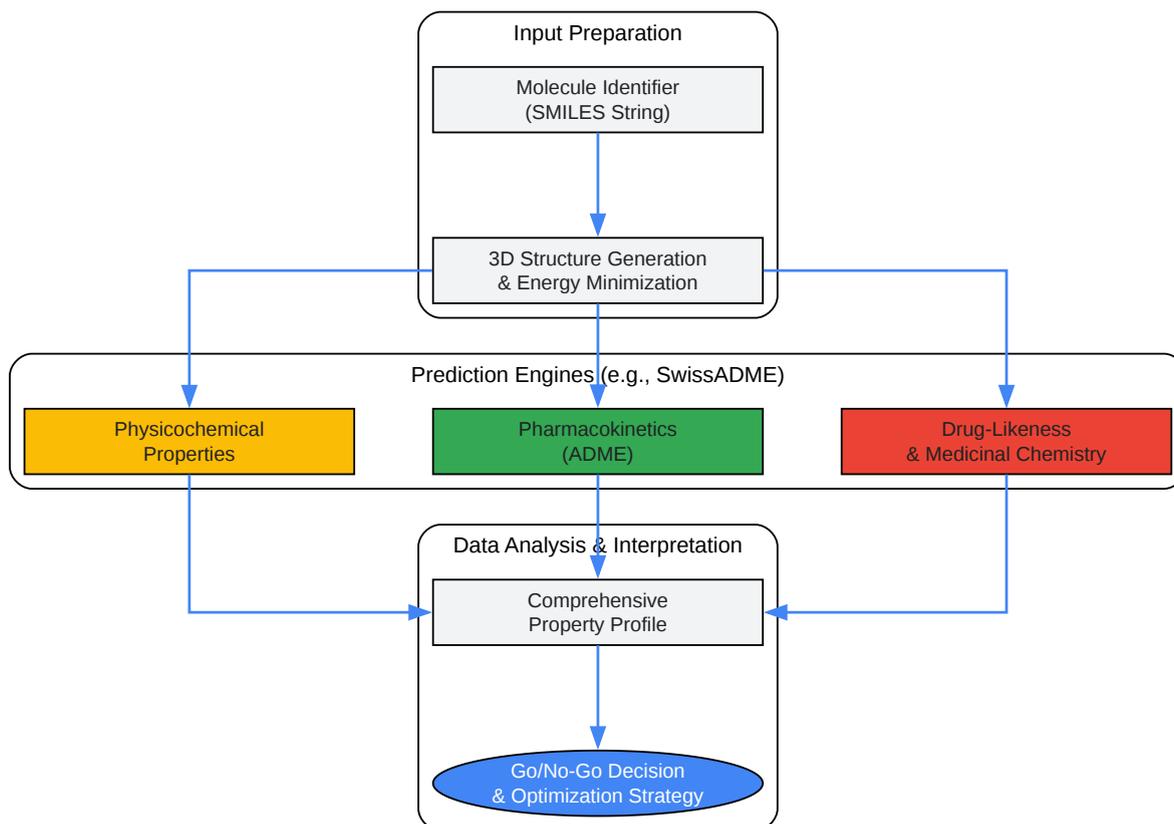
molecule's state in a biological system. This step is critical for docking studies and some QSAR models.

- Execution: Employ a force field like MMFF94 (Merck Molecular Force Field) within a tool like Avogadro.^[7] Run the geometry optimization algorithm until it converges, meaning the energy change between steps falls below a defined threshold.
- Save the Structure: Export the final, energy-minimized structure in a standard format, such as .mol or .sdf, for use in subsequent prediction platforms.

Part 2: Prediction of Physicochemical and Pharmacokinetic (ADMET) Properties

With a standardized molecular structure, we can now proceed to predict the properties that govern the molecule's journey through the body. We will utilize the SwissADME web server, a robust and widely used platform, for this analysis due to its integrated and validated models.^[9]

Workflow for In Silico Property Prediction



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Caption: A generalized workflow for the in silico prediction of small molecule properties.

2.1. Physicochemical Properties

These fundamental properties are strong determinants of a molecule's pharmacokinetic behavior.

Property	Predicted Value	Significance in Drug Development
Molecular Weight	201.24 g/mol	Influences diffusion and transport; lower weight is generally favored for oral drugs.
LogP (Lipophilicity)	1.35	Critical for membrane permeability. A balanced LogP is required for both absorption and distribution.
LogS (Solubility)	-2.75	Poor solubility is a major hurdle for drug formulation and absorption.
Polar Surface Area (PSA)	68.48 Å ²	Influences cell membrane penetration. PSA > 140 Å ² often indicates poor permeability.
pKa (Acidic)	9.25	The sulfonamide N-H is weakly acidic, affecting its ionization state and solubility at physiological pH.

2.2. Pharmacokinetic (ADMET) Profile

This section details the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the molecule.

ADMET Parameter	Prediction	Rationale and Implication
Absorption		
Human Intestinal Absorption	High	The molecule is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability	High	Suggests good passive diffusion across the intestinal epithelial barrier.
Distribution		
Blood-Brain Barrier (BBB)	Yes	The molecule has the potential to cross the BBB, which is desirable for CNS targets but a liability otherwise.
P-glycoprotein (P-gp) Substrate	No	The molecule is not predicted to be an efflux pump substrate, which can improve its bioavailability and CNS penetration.
Metabolism		
CYP1A2 Inhibitor	No	Low risk of drug-drug interactions with substrates of this major CYP isoform.
CYP2C19 Inhibitor	No	Low risk of interactions with drugs metabolized by CYP2C19.
CYP2C9 Inhibitor	Yes	Potential Risk: May interact with CYP2C9 substrates (e.g., warfarin, ibuprofen). This is a common feature of sulfonamides.

CYP2D6 Inhibitor	No	Low risk of interactions with drugs metabolized by CYP2D6.
CYP3A4 Inhibitor	No	Low risk of interactions with the most common drug-metabolizing enzyme.
Toxicity		
AMES Toxicity	No	Predicted to be non-mutagenic.
hERG I Inhibitor	No	Low predicted risk of cardiotoxicity via hERG channel blockade.

Disclaimer: These values are generated from predictive models and are intended for initial screening. Experimental validation is required for confirmation.

Part 3: Drug-Likeness and Medicinal Chemistry Assessment

Beyond ADMET, we must assess if the molecule possesses the general characteristics of a successful oral drug and if it contains any undesirable chemical features.

3.1. Drug-Likeness Evaluation

Drug-likeness rules are heuristics based on the physicochemical properties of known oral drugs. They serve as a filter to identify candidates with a higher likelihood of favorable oral bioavailability.[\[10\]](#)[\[11\]](#)

Rule / Filter	Compliance	Explanation
Lipinski's Rule of 5	Yes (0 violations)	The molecule adheres to the classic rule for oral bioavailability (MW \leq 500, LogP \leq 5, H-bond donors \leq 5, H-bond acceptors \leq 10).
Ghose Filter	Yes	Falls within the preferred range for LogP, MW, molar refractivity, and total atom count.
Veber's Rule	Yes	Meets the criteria for good oral bioavailability based on PSA (\leq 140 Å ²) and rotatable bonds (\leq 10).
Bioavailability Score	0.55	An empirically calculated score where >0.5 is considered favorable.

3.2. Medicinal Chemistry Friendliness

This analysis flags potentially problematic functional groups that can lead to toxicity, metabolic instability, or issues during synthesis.

- PAINS (Pan-Assay Interference Compounds): 0 alerts. The molecule is not predicted to be a frequent hitter in high-throughput screens.
- Brenk Alert: 0 alerts. No structural fragments associated with toxicity or poor metabolic stability were detected.
- Lead-likeness: Yes (0 violations). The molecule possesses the characteristics of a good starting point for a lead optimization campaign (MW 150-350, LogP 1-3).

Part 4: Synthesis of an Integrated In Silico Assessment

The true power of in silico prediction lies not in any single data point, but in the synthesis of all available information to build a holistic profile of the candidate molecule.

4.1. Overall Profile of **4-Methoxy-3-methylbenzenesulfonamide**

Based on our comprehensive analysis, **4-Methoxy-3-methylbenzenesulfonamide** presents a promising profile as a lead-like compound.

- **Strengths:** It exhibits excellent predicted oral absorption and cell permeability, good drug-likeness, and a clean profile regarding mutagenicity and cardiotoxicity alerts. Its ability to cross the blood-brain barrier could be advantageous for neurological targets.
- **Potential Liabilities:** The primary flag is the predicted inhibition of the CYP2C9 enzyme. This is a significant consideration, as it could lead to drug-drug interactions with co-administered medications metabolized by this pathway. This is a known characteristic of the sulfonamide class and would need to be experimentally verified early in a development program.^[1]

4.2. The Role of Self-Validating Systems

The workflow presented here is designed to be self-validating. By starting with a canonical representation (SMILES), ensuring a standardized 3D structure through energy minimization, and using a suite of validated, cross-referenced models (like those in SwissADME), we create a logical chain of analysis. Each step builds upon the last with a clear scientific rationale. The trustworthiness of the final profile is enhanced by evaluating the molecule against multiple drug-likeness filters and toxicity alerts, providing a consensus view rather than relying on a single algorithm. However, it is crucial to acknowledge the limitations: these models are based on existing data, and their predictions are only as good as the data they were trained on.^[11] ^[12] They are tools for prioritization, not substitutes for experimental validation.

Conclusion

The in silico characterization of **4-Methoxy-3-methylbenzenesulfonamide** demonstrates the power of computational tools to rapidly and cost-effectively generate a detailed profile of a

potential drug candidate. This molecule shows many favorable drug-like properties, including high predicted absorption and a low risk of general toxicity. The key liability identified—potential CYP2C9 inhibition—provides a clear, actionable insight for medicinal chemists. This specific, data-driven hypothesis can be prioritized for early experimental testing, allowing researchers to either de-risk the scaffold or guide structural modifications to mitigate the effect. This predictive, hypothesis-driven approach is the cornerstone of modern, efficient drug discovery.

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